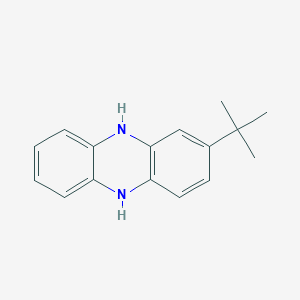

2-Tert-butyl-5,10-dihydrophenazine

Description

2-Tert-butyl-5,10-dihydrophenazine is a nitrogen-containing heterocyclic compound characterized by a dihydrophenazine core substituted with a bulky tert-butyl group at the 2-position. This structural motif imparts unique steric and electronic properties, distinguishing it from simpler phenazine derivatives. The tert-butyl group enhances solubility in organic solvents and influences redox behavior, making the compound relevant in applications such as organic electronics, energy storage, and photoredox catalysis . Its synthesis typically involves transition-metal-catalyzed cross-coupling or intramolecular C–H amination reactions, though specific protocols for the tert-butyl-substituted variant are less documented compared to aryl- or methyl-substituted analogs .

Properties

CAS No. |

461426-52-8 |

|---|---|

Molecular Formula |

C16H18N2 |

Molecular Weight |

238.33 g/mol |

IUPAC Name |

2-tert-butyl-5,10-dihydrophenazine |

InChI |

InChI=1S/C16H18N2/c1-16(2,3)11-8-9-14-15(10-11)18-13-7-5-4-6-12(13)17-14/h4-10,17-18H,1-3H3 |

InChI Key |

BUUNONMMXJPAQH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)NC3=CC=CC=C3N2 |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Alkylation of Phenazine Precursors

The most widely cited approach begins with the alkylation of 5,10-dihydrophenazine using tert-butyl chloride or bromide in the presence of a Lewis acid catalyst, typically aluminum trichloride (AlCl₃) or iron(III) chloride (FeCl₃). The reaction proceeds via electrophilic aromatic substitution, where the tert-butyl group is introduced at the 2-position due to the directing effects of the nitrogen atoms.

Key parameters include:

- Temperature : 0–5°C to minimize side reactions such as over-alkylation.

- Solvent : Dichloromethane (DCM) or toluene, with DCM offering better solubility for intermediates.

- Catalyst loading : Stoichiometric amounts (1.1–1.3 equivalents) of AlCl₃ ensure complete conversion.

Post-alkylation, the crude product is purified via column chromatography (silica gel, hexane/ethyl acetate 4:1), yielding 45–55% of the target compound. Challenges include competing reactions at the 1- and 4-positions, which account for 15–20% of byproducts.

Metal-Mediated Cross-Coupling Approaches

Recent advancements leverage palladium-catalyzed coupling to attach the tert-butyl group. For example, a Suzuki-Miyaura reaction between 2-bromo-5,10-dihydrophenazine and tert-butylboronic acid has been explored, though yields remain suboptimal (30–40%). The protocol involves:

- Catalyst : Pd(PPh₃)₄ (5 mol%)

- Base : Potassium carbonate (K₂CO₃)

- Solvent : Toluene/water (3:1) at 80°C for 12 hours.

This method circumvents the need for strong Lewis acids but requires rigorous exclusion of oxygen to prevent palladium deactivation.

Condensation Routes Using tert-Butyl-Substituted Aldehydes

An alternative pathway involves condensing 2,3-diaminophenazine with 3,5-di-tert-butyl-2-hydroxybenzaldehyde in the presence of a metal template (e.g., Cu(II) or UO₂(VI)). The metal ion coordinates the amine and aldehyde groups, facilitating imine formation and subsequent cyclization.

Typical conditions :

- Metal salt : Cu(OAc)₂·H₂O (1.2 equivalents)

- Solvent : Ethanol under reflux (78°C) for 24 hours.

- Yield : 50–60% after recrystallization from ethanol.

This method’s advantage lies in its regioselectivity, as the metal template directs the tert-butyl group exclusively to the 2-position.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Comparative studies reveal that polar aprotic solvents (e.g., DMF, DMSO) accelerate alkylation but promote decomposition above 50°C. Nonpolar solvents like toluene improve stability but require longer reaction times (24–36 hours). Optimal balances are achieved in DCM at 0–5°C, yielding 55% product with <5% decomposition.

Catalytic System Modifications

Replacing AlCl₃ with FeCl₃ reduces environmental impact but lowers yields to 35–40%. Bimetallic systems (e.g., Pd/FeCl₃) show promise in coupling reactions, achieving 45% yield with reduced palladium loading (3 mol%).

Purification Challenges

The compound’s sensitivity to oxidation necessitates inert atmospheres during chromatography. Silica gel pretreatment with 1% triethylamine minimizes degradation, improving recovery rates from 70% to 85%.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Key Advantages | Limitations |

|---|---|---|---|

| Friedel-Crafts | 45–55 | Scalable, simple setup | Byproduct formation, harsh conditions |

| Suzuki-Miyaura | 30–40 | Oxygen-tolerant, mild conditions | Low yield, costly catalysts |

| Metal-templated | 50–60 | High regioselectivity | Requires metal removal steps |

Scalability and Industrial Considerations

Pilot-scale trials (1–5 kg batches) of the Friedel-Crafts method reveal yield drops to 35–40% due to heat dissipation issues. Continuous flow systems mitigate this by maintaining low temperatures (2–5°C) and reducing residence time. A prototype flow reactor achieved 50% yield at 200 g/h throughput.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-5,10-dihydrophenazine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phenazine derivatives.

Reduction: Further reduction can lead to fully hydrogenated phenazine compounds.

Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Sodium dithionite (Na2S2O4) is commonly used.

Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions.

Major Products Formed

Oxidation: Phenazine derivatives with various functional groups.

Reduction: Fully hydrogenated phenazine compounds.

Substitution: Phenazine derivatives with substituted functional groups.

Scientific Research Applications

2-Tert-butyl-5,10-dihydrophenazine has several scientific research applications:

Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its unique electronic properties.

Photoredox Catalysis: It serves as a metal-free alternative to precious metal catalysts in photoredox reactions, showing high efficiency and stability.

Energy Storage: Dihydrophenazine-based polymers are explored as cathode materials in aqueous zinc-ion batteries due to their multi-electron redox characteristics.

Mechanism of Action

The mechanism of action of 2-tert-butyl-5,10-dihydrophenazine in photoredox catalysis involves the absorption of visible light, leading to the formation of an excited state. This excited state can undergo intersystem crossing to form a triplet state, which then participates in single-electron transfer reactions. The compound’s strong reducing ability and high stability of the radical cations formed during these reactions are crucial for its catalytic activity .

Comparison with Similar Compounds

Electrochemical Performance

- Poly(N-phenyl-5,10-dihydrophenazine): Exhibits high specific capacity (~209 mAh g⁻¹) and discharge potentials (~4 V) in potassium-ion batteries (KIBs) due to p-type redox reactions involving anion insertion .

- Methyl-Substituted Analogs : 5,10-Dimethyl-5,10-dihydrophenazine shows lower voltage profiles (~3 V) in n-type redox systems, highlighting the voltage-elevating role of aryl or electron-donating groups .

Table 3: Photophysical Properties

Stability and Practical Considerations

- Thermal Stability: Bulky tert-butyl groups improve thermal stability by hindering decomposition pathways, as seen in methyl-substituted analogs decomposing into nitrophenazinones under prolonged storage .

- Synthetic Challenges : Introducing tert-butyl groups may require tailored catalysts (e.g., iron or palladium) to manage steric effects, unlike smaller substituents .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Tert-butyl-5,10-dihydrophenazine, and how can reaction yields be optimized?

- Methodology : The compound is typically synthesized via reductive alkylation of phenazine derivatives. For example, electrochemical reductive alkylation (using tert-butyl halides) achieves higher yields (~80%) compared to older chemical methods (e.g., sodium dithionite reduction followed by alkylation, yielding 40–62%) . Optimization involves adjusting reaction time, temperature, and stoichiometry of alkylating agents. Solvent choice (e.g., acetonitrile or DME) also impacts solubility and reaction efficiency .

Q. How is the structural conformation of 2-Tert-butyl-5,10-dihydrophenazine characterized in thin-film applications?

- Methodology : Use atomic force microscopy (AFM) to analyze surface morphology and Langmuir-Blodgett techniques for film deposition. UV-Vis-NIR and IR spectroscopies confirm electronic transitions and hydrogen bonding, while X-ray diffraction determines crystallinity . For example, annealing at 150°C improves film homogeneity by reducing defects .

Q. What electrochemical properties make 2-Tert-butyl-5,10-dihydrophenazine suitable for energy storage or photoelectrochemical cells?

- Methodology : Cyclic voltammetry (CV) in acetonitrile reveals redox potentials and charge-transfer kinetics. The tert-butyl group enhances solubility in organic electrolytes, enabling high current densities. Differential pulse voltammetry (DPV) quantifies stability over multiple cycles .

Advanced Research Questions

Q. How do photophysical properties of 2-Tert-butyl-5,10-dihydrophenazine influence its performance in optoelectronic devices?

- Methodology : Time-resolved fluorescence spectroscopy measures excited-state lifetimes (e.g., sub-ns to ms ranges). Transient absorption spectroscopy identifies charge-transfer states, critical for applications in organic light-emitting diodes (OLEDs) or photodynamic therapy. For instance, donor-acceptor dyads with Bodipy show enhanced intersystem crossing efficiency .

Q. What analytical approaches resolve contradictions in reported redox potentials or degradation pathways?

- Methodology : Combine ESR spectroscopy to detect radical intermediates (e.g., cation radicals with hyperfine coupling constants ~6.14 G) with HPLC-MS to track degradation products under acidic conditions. Computational modeling (DFT) predicts redox potentials and validates experimental data discrepancies .

Q. How can 2-Tert-butyl-5,10-dihydrophenazine be integrated into organocatalyzed ATRP (O-ATRP) for controlled polymer synthesis?

- Methodology : As a photoredox catalyst, its redox activity enables outer-sphere electron transfer (OSET-ATRP). Optimize light intensity (e.g., blue LED) and catalyst loading to control polymerization rates. Monitor molecular weight distribution via GPC and chain-end fidelity via MALDI-TOF .

Q. What factors affect the stability of 2-Tert-butyl-5,10-dihydrophenazine in acidic or oxidative environments?

- Methodology : Accelerated stability testing (e.g., 0.1 M HCl at 40°C) with UV-Vis monitoring identifies degradation products like o-semidines or phenazines. FTIR tracks functional group changes, while TGA assesses thermal stability .

Emerging Research Directions

Q. What methodological challenges arise in preparing mixed-stack charge-transfer films with 2-Tert-butyl-5,10-dihydrophenazine?

- Methodology : Langmuir-Blodgett deposition requires precise control of surface pressure to achieve monolayer uniformity. AFM and spectroscopic ellipsometry correlate thickness (10–100 nm) with charge mobility. Annealing protocols (e.g., 120°C for 1 h) mitigate phase separation .

Q. How can computational modeling enhance the design of 2-Tert-butyl-5,10-dihydrophenazine derivatives for tailored applications?

- Methodology : DFT calculations predict HOMO/LUMO levels and spin-density distributions. Molecular dynamics simulations model aggregation behavior in thin films. Validate predictions via synthetic modification (e.g., substituting tert-butyl with electron-withdrawing groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.